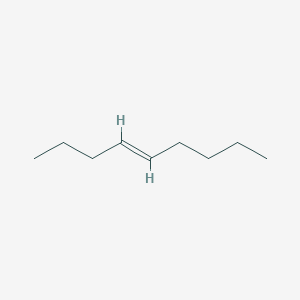

反式-4-壬烯

描述

Synthesis Analysis

Trans-4-NONENE itself is not extensively covered in the available literature; however, its derivative, HNE, results from lipid peroxidation involving radical-dependent oxidative routes. This process includes the formation of hydroperoxides, alkoxyl radicals, epoxides, and results in a variety of end products including HNE from the methyl end of the oxidized fatty chain (Spickett, 2013).

Molecular Structure Analysis

Trans-4-NONENE is part of the larger family of hydroxyalkenals, with HNE being specifically noted for its α,β-unsaturated aldehyde structure, contributing to its high reactivity and biological significance. The structure contains an aldehyde group, a double bond between the second and third carbons, and a hydroxyl group at the fourth carbon (Sonowal & Ramana, 2019).

Chemical Reactions and Properties

HNE, the oxidized form of Trans-4-NONENE, participates in various chemical reactions, particularly in forming adducts with proteins and DNA due to its reactive aldehyde group. This reactivity is central to its biological effects, influencing cell signaling pathways, and contributing to pathological states when in excess (Dianzani, Barrera, & Parola, 1999).

Physical Properties Analysis

While specific details on the physical properties of Trans-4-NONENE are scarce, the properties of its oxidation product, HNE, such as its reactivity and solubility, impact its biological functions and distribution within the body. The physical attributes directly influence HNE's interaction with cellular components and its role in signaling and damage mechanisms.

Chemical Properties Analysis

The chemical properties of Trans-4-NONENE, particularly through its product HNE, include reactivity with nucleophilic sites in biomolecules, leading to modifications that affect cellular functions and structures. HNE’s ability to form adducts and influence signaling pathways underlines the chemical properties significant to oxidative stress and tissue damage processes (Aldini, Carini, Yeum, & Vistoli, 2014).

科学研究应用

细胞水平测定:HNE 可使用电喷雾质谱法在细胞水平测定。该方法提供高精度和较低的检测限,并且它允许直接从细胞提取物中进行分析,而无需衍生化。该技术已成功应用于量化人 T 细胞白血病提取物中的 HNE (Gioacchini et al., 1999).

代谢研究:使用小鼠模型中的细胞色素 P450 4A 家族研究了 HNE 的代谢途径。这项研究提供了对 HNE 在生物系统中氧化代谢的见解 (Guéraud et al., 1999).

分析化学:开发了一种使用高效液相色谱和质谱法测定生物样品中 HNE 的方法。这种方法涉及形成 HNE 的衍生物以进行灵敏和选择性的测量 (Selley et al., 1989).

酶促氧化:研究了醛脱氢酶 (ALDHs) 对 HNE 的对映选择性氧化,揭示了不同的 ALDH 同工酶和 Mg2+ 离子的存在如何影响氧化过程 (Břicháč et al., 2007).

蛋白质修饰研究:对反式-4-氧-2-壬烯醛 (ONE) 对蛋白质亲核试剂的非氧化修饰的研究有助于理解 HNE-蛋白质相互作用的化学性质和吡咯的形成,这对于理解 HNE 的生物学效应非常重要 (Zhang et al., 2003).

在血小板功能中的作用:探索了 HNE 对血小板功能的影响,包括其通过调节磷脂酶 A2 活性来控制血小板功能的潜在作用。这表明了 HNE 在血液生理学中的生物学重要性 (Selley et al., 1988).

化学和分析:综述了 HNE 的化学和分析的进展,重点介绍了它的形成、代谢、检测和生物相互作用。这篇综合综述强调了 HNE 在氧化应激和相关病理学中的重要性 (Spickett, 2013).

安全和危害

Trans-4-NONENE is classified as a flammable liquid and vapour. It may be fatal if swallowed and enters airways . Safety measures include keeping away from heat, sparks, open flames, and other ignition sources. Containers should be kept tightly closed, and grounding and bonding of the container and receiving equipment is advised .

属性

IUPAC Name |

(E)-non-4-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18/c1-3-5-7-9-8-6-4-2/h7,9H,3-6,8H2,1-2H3/b9-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPADFPAILITQBG-VQHVLOKHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC/C=C/CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60873999 | |

| Record name | (4E)-4-Nonene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60873999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Trans-4-NONENE | |

CAS RN |

10405-85-3 | |

| Record name | 4-Nonene, (4E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010405853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4E)-4-Nonene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60873999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-NONENE, (4E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U5OC0PYC75 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

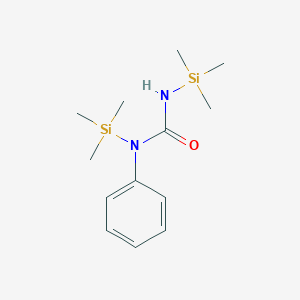

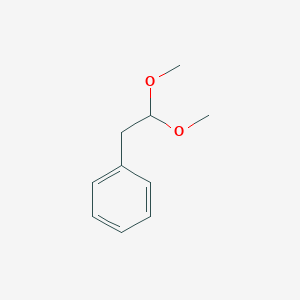

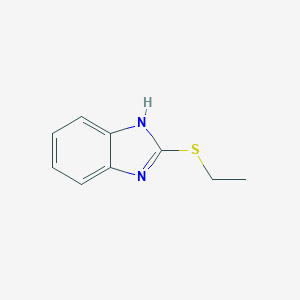

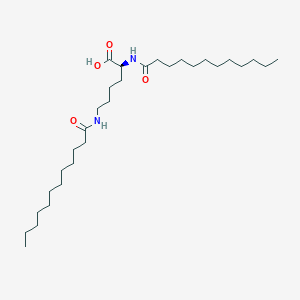

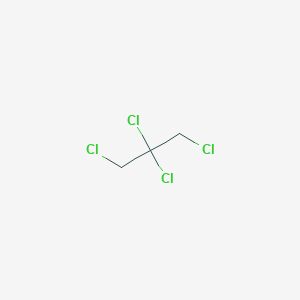

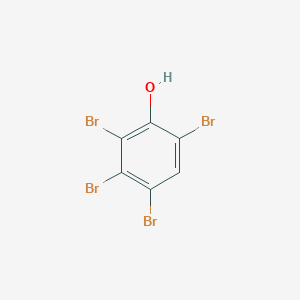

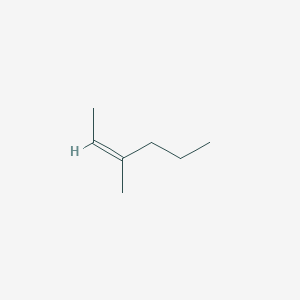

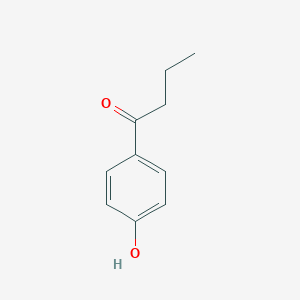

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,12-Diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane](/img/structure/B86093.png)

![(1S,9S)-4,13-Dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaene](/img/structure/B86112.png)